Methyl tetradec-8-enoate
Description
Methyl tetradec-8-enoate is a monounsaturated fatty acid methyl ester (FAME) with a 14-carbon chain and a double bond at the 8th position. Structurally, it is characterized by the formula C₁₅H₂₈O₂, derived from tetradec-8-enoic acid esterified with methanol. This compound is part of a broader class of methyl esters studied for applications in biofuels, cosmetics, and organic synthesis .
Properties
CAS No. |
61012-45-1 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
methyl tetradec-8-enoate |
InChI |
InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h7-8H,3-6,9-14H2,1-2H3 |
InChI Key |
SFZAMCGKHIDFDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl tetradec-8-enoate can be synthesized through the esterification of tetradecenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. Common acid catalysts used in this process include sulfuric acid and p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for the large-scale production of the compound with high purity and yield .
Chemical Reactions Analysis
Hydrogenation
The double bond at the 8th position undergoes catalytic hydrogenation to yield saturated methyl tetradecanoate.
Reagents/Conditions :
-
Catalyst : Palladium on carbon (Pd/C) or Raney nickel
-
Conditions :
(1–3 atm), 25–80°C, 2–6 hours
Products :
| Reaction Type | Product | Selectivity |
|---|---|---|
| Full hydrogenation | Methyl tetradecanoate | >98% |
Oxidation
The double bond is susceptible to oxidation, forming epoxides or diols depending on reagents.
Reagents/Conditions :
-
Epoxidation :
/acetic acid, 0–25°C, 1–3 hours -
Dihydroxylation :
/N-methylmorpholine N-oxide (NMO), 0°C, 12 hours
Product Distribution :
| Oxidizing Agent | Major Product | Yield (%) |
|---|---|---|
| /acetic acid | Methyl 8,9-epoxytetradecanoate | 75–85 |
| /NMO | Methyl 8,9-dihydroxytetradecanoate | 60–70 |
Olefin Metathesis
Cross-metathesis (CM) with terminal alkenes produces elongated or functionalized esters.
Example Reaction :
Catalytic Systems :
| Catalyst | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Grubbs 2nd gen | Toluene | 50 | 91 | 65 |
| Hoveyda–Grubbs | Ethanol | 50 | 96 | 72 |
Key Products :
-
CM with dec-1-ene : Methyl (E)-2-hydroxydodec-3-enoate (63% yield)
-
CM with tetradec-1-ene : Methyl (E)-2-hydroxyhexadec-3-enoate (63% yield)
Hydrolysis and Transesterification
The ester group undergoes hydrolysis or transesterification under acidic/basic conditions.
Conditions :
Reaction Outcomes :
| Condition | Product | Yield (%) |
|---|---|---|
| Acidic hydrolysis | Tetradec-8-enoic acid | 70–80 |
| Basic transesterification | Glycerol ester derivatives | 85–90 |
Radical Addition Reactions
The double bond participates in radical-mediated additions, such as thiol-ene reactions.
Example :
Conditions :
Scientific Research Applications
Methyl tetradec-8-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl tetradec-8-enoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release tetradecenoic acid and methanol. The released acid can then participate in various metabolic pathways, influencing cellular processes .
Comparison with Similar Compounds
Research Findings
- Chromatographic Behavior : Gas chromatography (GC) analysis () shows that unsaturated esters (e.g., methyl communic acid esters) elute earlier than saturated analogs due to reduced molecular weight and polarity .
- Synthetic Utility: Alkyne-containing esters like methyl tetradec-2-ynoate are valued in organic synthesis for their reactivity in cycloaddition reactions .
- Biofuel Performance : Unsaturated FAMEs generally exhibit lower cloud points than saturated analogs, improving cold-flow properties in biodiesel .
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